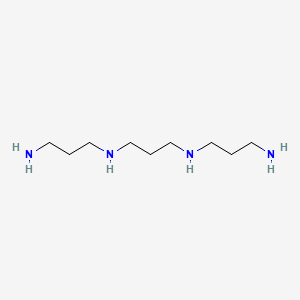

Norspermine

Description

N,N'-Bis(3-aminopropyl)-1,3-propanediamine has been reported in Cyanidium caldarium, Bombyx mori, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXCZCOUDLENMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063533 | |

| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4605-14-5 | |

| Record name | Norspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4605-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(3-aminopropyl)propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Norspermine Biosynthesis Pathway in Vibrio cholerae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norspermine, a polyamine crucial for biofilm formation in the pathogenic bacterium Vibrio cholerae, is synthesized through an alternative pathway distinct from the canonical polyamine synthesis routes found in many other organisms. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in V. cholerae, detailing the enzymes involved, their (inferred) kinetic properties, and the metabolic precursors. It further outlines the intricate regulatory network, particularly the NspS/MbaA signaling cascade, that links this compound levels to the expression of genes responsible for biofilm formation. This document also includes detailed experimental protocols for key assays and methodologies used to study this pathway, and presents quantitative data in a structured format to facilitate comparative analysis. The information contained herein is intended to serve as a valuable resource for researchers investigating novel antimicrobial strategies targeting biofilm formation in V. cholerae.

Introduction

Vibrio cholerae, the etiological agent of cholera, relies on its ability to form biofilms for environmental persistence and transmission. A key molecule implicated in the regulation of biofilm formation in this bacterium is the triamine polyamine, this compound. Unlike the well-characterized polyamine biosynthesis pathways in model organisms like Escherichia coli, V. cholerae utilizes an alternative pathway for the synthesis of both this compound and spermidine.[1] This pathway and its product, this compound, represent a critical control point in the lifecycle of V. cholerae, making it an attractive target for the development of novel anti-biofilm therapeutics. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound biosynthesis and its role in V. cholerae physiology.

The this compound Biosynthesis Pathway

The synthesis of this compound in V. cholerae initiates from the metabolic precursor aspartate β-semialdehyde.[1] The pathway is comprised of a series of enzymatic reactions catalyzed by a suite of specialized enzymes.

Key Enzymes and Reactions

The core enzymes involved in the this compound biosynthesis pathway are:

-

L-2,4-diaminobutyrate aminotransferase/decarboxylase (fused protein): This bifunctional enzyme catalyzes the initial steps in the pathway, converting aspartate β-semialdehyde to an intermediate that will ultimately yield diaminopropane.

-

Carboxynorspermidine Dehydrogenase (CANSDH): This enzyme is responsible for the reductive condensation of diaminopropane and another molecule derived from aspartate β-semialdehyde to form carboxynorspermidine.[1]

-

Carboxynorspermidine Decarboxylase (NspC): The final step in the pathway is the decarboxylation of carboxynorspermidine by NspC to produce this compound.[2][3] Deletion of the nspC gene results in the inability of V. cholerae to synthesize this compound.[4]

The overall biosynthetic route can be visualized as follows:

Quantitative Data

Enzyme Kinetic Parameters (Inferred)

Kinetic data for Carboxyspermidine Dehydrogenase (CASDH), a homolog of CANSDH, from other bacterial species have been reported.[5] These values can serve as an estimate for the activity of the V. cholerae enzyme.

| Enzyme (Homolog) | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Bacteroides fragilis CASDH | Putrescine | 4.3 ± 0.5 | 0.41 ± 0.02 | 96 ± 7 | [5] |

| Bacteroides fragilis CASDH | Diaminopropane | 20 ± 4 | 0.34 ± 0.03 | 17 ± 3 | [5] |

| Clostridium leptum CASDH | Putrescine | 5.0 ± 0.9 | 0.37 ± 0.01 | 74 ± 10 | [5] |

| Clostridium leptum CASDH | Diaminopropane | 6.9 ± 1.6 | 0.49 ± 0.03 | 71 ± 12 | [5] |

Table 1: Steady-State Kinetic Parameters of Homologous Carboxyspermidine Dehydrogenases.

Intracellular Polyamine Concentrations

Overexpression of the nspC gene in V. cholerae has been shown to enhance biofilm formation without significantly altering the intracellular concentration of this compound, suggesting a tight feedback regulation of the pathway.[2][6] The table below summarizes the relative polyamine levels observed in wild-type and nspC overexpression strains.

| Polyamine | Wild-Type (Relative Abundance) | nspC Overexpression (Relative Abundance) | Fold Change | Reference |

| This compound | +++ | +++ | ~1 | [2] |

| Putrescine | +++ | +++ | ~1 | [2] |

| Diaminopropane | ++ | ++ | ~1 | [2] |

| Spermidine | + | + | ~1 | [2] |

| Cadaverine | +/- | +/- | ~1 | [2] |

Table 2: Relative Intracellular Polyamine Levels in Wild-Type and nspC Overexpression Strains of V. cholerae. (+++ indicates high abundance, ++ moderate abundance, + low abundance, and +/- trace amounts)

Regulation of this compound Synthesis and Signaling

The biosynthesis of this compound is intricately linked to the regulation of biofilm formation in V. cholerae. This regulation occurs at both the level of enzyme activity and through a dedicated signaling pathway that responds to extracellular norspermidine.

Feedback Inhibition

It is hypothesized that the enzymes in the this compound biosynthesis pathway are subject to feedback inhibition by the end product, this compound. This is based on studies of the highly homologous pathway in Vibrio alginolyticus.[2] This regulatory mechanism likely contributes to the maintenance of this compound homeostasis within the cell.[2]

The NspS/MbaA Signaling Pathway

Extracellular this compound acts as a signaling molecule that promotes biofilm formation through the NspS/MbaA two-component system.[7][8]

-

NspS: A periplasmic binding protein that specifically recognizes this compound.[7]

-

MbaA: An inner membrane protein with both a periplasmic sensor domain and cytoplasmic signaling domains (GGDEF and EAL).[7]

The binding of this compound to NspS is thought to induce a conformational change that allows NspS to interact with the periplasmic domain of MbaA. This interaction inhibits the phosphodiesterase (EAL domain) activity of MbaA, leading to an accumulation of the second messenger cyclic dimeric GMP (c-di-GMP).[7][9] Elevated levels of c-di-GMP, in turn, activate the transcription of genes responsible for the synthesis of the biofilm matrix exopolysaccharide (VPS).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway and its role in biofilm formation.

Construction of Gene Deletion Mutants

The creation of clean, in-frame gene deletions is crucial for studying gene function. The following protocol describes a common method using a suicide vector with a counter-selectable marker, such as sacB.[10][11]

Workflow for Gene Deletion:

Protocol:

-

Construct the Deletion Allele:

-

Amplify by PCR ~1 kb regions flanking the target gene from V. cholerae genomic DNA.

-

Join the upstream and downstream fragments using splicing by overlap extension (SOE) PCR to create a single DNA fragment containing the fused flanking regions.

-

Clone this fragment into a suicide vector containing an antibiotic resistance marker and the sacB gene.

-

-

Introduce the Suicide Vector into V. cholerae:

-

Transform the suicide vector into a suitable E. coli donor strain (e.g., SM10λpir).

-

Mate the E. coli donor with the recipient V. cholerae strain.

-

Select for V. cholerae cells that have integrated the suicide vector into their chromosome via a single homologous recombination event by plating on media containing the appropriate antibiotic.

-

-

Select for Double Crossover Events:

-

Culture the single-crossover integrants in media without antibiotic selection to allow for a second recombination event to occur.

-

Plate the culture on media containing sucrose (e.g., 10% sucrose). The sacB gene product, levansucrase, converts sucrose into a toxic product in Gram-negative bacteria, thus selecting against cells that retain the suicide vector.

-

Colonies that grow on sucrose plates have likely undergone a second recombination event, resulting in either the wild-type allele or the desired deletion allele.

-

-

Screen for Deletion Mutants:

-

Screen sucrose-resistant, antibiotic-sensitive colonies by colony PCR using primers that flank the target gene to identify clones with the desired deletion.

-

Crystal Violet Biofilm Assay

This is a widely used method to quantify biofilm formation in microtiter plates.[12][13]

Protocol:

-

Inoculation:

-

Grow overnight cultures of V. cholerae strains in a suitable medium (e.g., LB broth).

-

Dilute the overnight cultures 1:100 in fresh medium.

-

Add 100-200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Include media-only wells as a negative control.

-

-

Incubation:

-

Incubate the plate under static conditions at 30°C for 24-48 hours to allow for biofilm formation.

-

-

Staining:

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[12]

-

-

Washing:

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

-

Quantification:

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[12]

-

Incubate for 10-15 minutes at room temperature.

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate.

-

Measure the absorbance at 550-570 nm using a microplate reader.

-

Quantification of Polyamines by HPLC

This protocol describes the extraction and quantification of polyamines from V. cholerae cell lysates using high-performance liquid chromatography (HPLC) with pre-column derivatization. Benzoylation is a common derivatization method.[4]

Protocol:

-

Cell Lysis and Extraction:

-

Grow V. cholerae cultures to the desired cell density.

-

Harvest cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in a small volume of lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

-

Precipitate proteins with an acid (e.g., perchloric acid or trichloroacetic acid).

-

Centrifuge to pellet the protein debris and collect the supernatant containing the polyamines.

-

-

Benzoylation (Derivatization):

-

To an aliquot of the supernatant, add a strong base (e.g., 2 N NaOH) and benzoyl chloride.

-

Vortex vigorously for 20-30 minutes.

-

Extract the benzoylated polyamines with a non-polar solvent (e.g., diethyl ether or chloroform).

-

Evaporate the organic solvent to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried benzoylated polyamines in the mobile phase (e.g., acetonitrile/water mixture).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the derivatized polyamines using a suitable gradient elution program.

-

Detect the benzoylated polyamines using a UV detector at approximately 230 nm.

-

Quantify the polyamines by comparing the peak areas to those of known standards.

-

Conclusion and Future Directions

The this compound biosynthesis pathway and its regulatory network represent a critical aspect of Vibrio cholerae's ability to form biofilms. This technical guide has provided a comprehensive overview of the current understanding of this pathway, including the key enzymes, regulatory mechanisms, and essential experimental protocols. The NspS/MbaA signaling system, in particular, highlights a sophisticated mechanism by which V. cholerae senses its environment and modulates its lifestyle accordingly.

Despite the progress made, several areas warrant further investigation. The precise kinetic parameters of the V. cholerae this compound biosynthetic enzymes remain to be determined. A detailed characterization of these enzymes could provide valuable information for the design of specific inhibitors. Furthermore, a more comprehensive quantitative analysis of polyamine fluxes during different stages of biofilm development would deepen our understanding of the dynamic role of these molecules. The development of high-throughput screening assays for inhibitors of NspC or CANSDH could lead to the discovery of novel compounds that specifically target biofilm formation in V. cholerae, offering a promising new avenue for combating this persistent pathogen.

References

- 1. Protocols · Benchling [benchling.com]

- 2. Elevated levels of the norspermidine synthesis enzyme NspC enhance Vibrio cholerae biofilm formation without affecting intracellular norspermidine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Alternative Polyamine Biosynthetic Pathway Is Widespread in Bacteria and Essential for Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrio cholerae NspS, a homologue of ABC-type periplasmic solute binding proteins, facilitates transduction of polyamine signals independent of their transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated levels of the norspermidine synthesis enzyme NspC enhance Vibrio cholerae biofilm formation without affecting intracellular norspermidine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyamine-Dependent Regulation of Vibrio Cholerae Biofilm Formation | National Agricultural Library [nal.usda.gov]

- 8. elifesciences.org [elifesciences.org]

- 9. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developing Universal Genetic Tools for Rapid and Efficient Deletion Mutation in Vibrio Species Based on Suicide T-Vectors Carrying a Novel Counterselectable Marker, vmi480 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.addgene.org [blog.addgene.org]

- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Steps in the development of a Vibrio cholerae El Tor biofilm - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Norspermine in Bacterial Biofilm Formation: A Technical Guide

Executive Summary

Norspermine, a structural analog of the common polyamine spermidine, is an intriguing signaling molecule with a species-dependent, often contradictory, role in the regulation of bacterial biofilms. While it is a potent enhancer of biofilm formation in pathogens like Vibrio cholerae, it acts as an inhibitor for others, including Pseudomonas aeruginosa. This dichotomy presents both challenges and opportunities in the development of novel anti-biofilm therapeutics. This technical guide provides an in-depth exploration of the biosynthesis, transport, and signaling pathways of this compound, with a focus on its impact on biofilm formation. We present a comprehensive review of the current quantitative data, detailed experimental protocols for studying its effects, and visual representations of the key molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals working to understand and combat bacterial biofilms.

Introduction: this compound and the Biofilm Lifecycle

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. Biofilm formation is a critical factor in the pathogenesis of many chronic infections, contributing to increased resistance to antibiotics and the host immune system. Polyamines, small, positively charged molecules, are known to play a variety of roles in bacterial physiology, including the regulation of biofilm development.

This compound, an uncommon polyamine, has emerged as a key environmental cue that bacteria interpret to either initiate or disperse from a biofilm.[1] Its effects are highly specific to the bacterial species and even the strain, highlighting the nuanced nature of polyamine signaling in the microbial world. For instance, in Vibrio cholerae, the causative agent of cholera, this compound is a signal for an environment conducive to biofilm formation, a state crucial for its survival in aquatic environments.[2] Conversely, in the opportunistic pathogen Pseudomonas aeruginosa, this compound exhibits inhibitory and dispersal effects on biofilms.[3] This guide delves into the molecular underpinnings of these contrasting roles.

Biosynthesis and Transport of this compound

The primary known pathway for this compound biosynthesis is predominantly found in the Vibrionales order of bacteria.[4] This pathway initiates from aspartate β-semialdehyde to produce 1,3-diaminopropane, which is subsequently converted to this compound via a carboxynorspermidine intermediate.[4] A key enzyme in this process is carboxynorspermidine decarboxylase (NspC).[5] However, this compound has been detected in a variety of other bacteria, archaea, and eukaryotes that lack this canonical pathway, suggesting the existence of alternative biosynthetic routes, potentially involving the catabolism of other polyamines like thermospermine.[4][6]

Bacteria have also evolved specific transport systems to internalize extracellular polyamines. In V. cholerae, the PotABCD1 ABC-type transporter is presumed to be involved in the import of this compound.[7] The substrate-binding protein PotD1 has been identified as a transporter for both spermidine and this compound.[8] The ability to both synthesize and transport this compound allows bacteria to fine-tune their response to both endogenous and exogenous signals.

Quantitative Effects of this compound on Biofilm Formation

The impact of this compound on biofilm formation is concentration-dependent and varies significantly across different bacterial species. The following tables summarize the currently available quantitative data.

| Bacterial Species | Strain | This compound Concentration | Effect on Biofilm Formation | Measurement Method | Reference |

| Vibrio cholerae | Wild-type | 10 µM | Enhanced biofilm formation | Crystal Violet Assay | [9] |

| Vibrio cholerae | Wild-type | 100 µM | ~3-fold increase in biofilm formation | Crystal Violet Assay | [9] |

| Pseudomonas aeruginosa | PAO1 | 0.1 mmol/L | Inhibition of biofilm formation | Crystal Violet Assay | [10][11] |

| Pseudomonas aeruginosa | PAO1 | 1 mmol/L | Eradication of 24-h mature biofilm | Crystal Violet Assay | [10][11] |

| Pseudomonas aeruginosa | PAO1 | 0-5 mmol/L | Dose-dependent decrease in biofilm formation | Crystal Violet Assay | [12] |

| Pseudomonas aeruginosa | PAO1 | 4 mmol/L | Reduced biofilm biomass and altered morphology | Scanning Electron Microscopy | [13] |

| Acinetobacter baumannii | Clinical Isolates | 5-20 mM | Dispersive and inhibitory activity | Crystal Violet Assay & CLSM | [14] |

| Escherichia coli | Wild-type | Not specified | Reduced biofilm formation | Not specified | [15] |

| Salmonella enterica | Wild-type | Not specified | Tended to increase biofilm formation | Not specified | [15] |

Key Signaling Pathway: The NspS-MbaA System in Vibrio cholerae

In Vibrio cholerae, the response to extracellular this compound is primarily mediated by the NspS-MbaA signaling system.[1][2] This system provides a paradigm for understanding how bacteria sense and respond to environmental polyamines.

-

NspS: A periplasmic binding protein that acts as the primary sensor for this compound.[6][9]

-

MbaA: A transmembrane protein with both a GGDEF and an EAL domain, characteristic of proteins involved in the metabolism of the second messenger cyclic diguanylate monophosphate (c-di-GMP).[16] MbaA functions as a c-di-GMP phosphodiesterase, an enzyme that degrades c-di-GMP.[6]

The binding of this compound to NspS is thought to induce a conformational change that leads to the inhibition of MbaA's phosphodiesterase activity.[2][17] This results in an increase in the intracellular concentration of c-di-GMP, which in turn activates the transcription of genes responsible for the synthesis of the Vibrio polysaccharide (VPS), a key component of the biofilm matrix.[17][18] Conversely, the related polyamine spermidine promotes the dissociation of the NspS-MbaA complex, leading to MbaA activation, c-di-GMP degradation, and biofilm dispersal.[2]

Caption: this compound signaling pathway in Vibrio cholerae.

Detailed Experimental Protocols

The study of this compound's role in biofilm formation relies on a set of key experimental techniques. Below are detailed protocols for the most common assays.

Biofilm Quantification using Crystal Violet Staining

This is a widely used method for the semi-quantitative assessment of biofilm biomass.

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Inoculation: Grow overnight bacterial cultures. Dilute the cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

-

Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 24-48 hours).

-

Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Fixation (Optional but recommended): Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for 30-60 minutes.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Caption: Workflow for the Crystal Violet Biofilm Assay.

Visualization of Biofilm Architecture using Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the three-dimensional structure of biofilms.

Materials:

-

Biofilm grown on a suitable substrate (e.g., glass coverslip, catheter segment)

-

Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

-

Ethanol series (50%, 70%, 90%, 100%)

-

Critical point dryer or chemical drying agent (e.g., hexamethyldisilazane - HMDS)

-

Sputter coater

-

Scanning Electron Microscope

Procedure:

-

Primary Fixation: Gently wash the biofilm-coated substrate with buffer to remove planktonic cells. Immerse the sample in the primary fixative for at least 2 hours at room temperature or overnight at 4°C.

-

Rinsing: Rinse the sample three times with buffer for 10 minutes each.

-

Secondary Fixation: Post-fix the sample in the secondary fixative for 1-2 hours at room temperature. This step enhances contrast.

-

Rinsing: Rinse the sample three times with deionized water for 10 minutes each.

-

Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 90%, and three times in 100% ethanol) for 15 minutes at each concentration.

-

Drying: Critically point dry the sample or use a chemical drying method with HMDS.

-

Mounting and Coating: Mount the dried sample onto an SEM stub using conductive adhesive. Sputter coat the sample with a thin layer of a conductive metal (e.g., gold or platinum).

-

Imaging: Visualize the sample using a scanning electron microscope.

Gene Expression Analysis using qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the expression levels of genes involved in biofilm formation in response to this compound.

Materials:

-

Biofilm and planktonic cell cultures

-

RNA extraction kit suitable for bacteria

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and housekeeping genes

-

qPCR instrument

Procedure:

-

RNA Extraction: Harvest cells from both biofilm and planktonic cultures. Extract total RNA using a suitable kit, ensuring to include a mechanical lysis step for biofilm cells to disrupt the EPS matrix.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to a stable housekeeping gene.

Polyamine Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify intracellular and extracellular polyamines.

Materials:

-

Bacterial cell pellets or culture supernatants

-

Perchloric acid (PCA)

-

Dansyl chloride or other derivatizing agent

-

Solvents for extraction and chromatography (e.g., acetone, toluene, acetonitrile)

-

HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or fluorescence)

-

Polyamine standards (including this compound)

Procedure:

-

Extraction: Extract polyamines from cell pellets or supernatants by acid hydrolysis with PCA.

-

Derivatization: Derivatize the extracted polyamines with an agent like dansyl chloride to make them detectable by UV or fluorescence detectors.

-

Purification: Purify the derivatized polyamines by solvent extraction (e.g., with toluene).

-

HPLC Analysis: Inject the purified sample into the HPLC system. Separate the derivatized polyamines using a suitable solvent gradient on a reverse-phase column.

-

Quantification: Detect the separated polyamines and quantify them by comparing their peak areas to those of known concentrations of polyamine standards.

Implications for Drug Development

The dual nature of this compound's activity in different bacteria presents a complex but promising landscape for drug development.

-

Anti-biofilm Agents: For bacteria like P. aeruginosa, where this compound inhibits biofilm formation, this compound analogs could be developed as novel anti-biofilm drugs. These could be used to coat medical devices or as adjunctive therapies with conventional antibiotics.

-

Pro-biofilm Targets: In pathogens like V. cholerae, where this compound promotes biofilm formation, the NspS-MbaA signaling pathway represents a potential target for biofilm inhibitors. Small molecules that antagonize the binding of this compound to NspS or that activate the phosphodiesterase activity of MbaA could prevent biofilm formation and enhance the efficacy of antibiotics.

Future Directions

While significant progress has been made in understanding the role of this compound in bacterial biofilm formation, several key questions remain:

-

What are the alternative biosynthetic pathways for this compound in bacteria that lack the canonical pathway?

-

What are the specific molecular mechanisms by which this compound inhibits biofilm formation in P. aeruginosa and other bacteria?

-

How does the interplay between different polyamines in the environment influence biofilm formation in polymicrobial communities?

-

Can this compound-based strategies be effectively translated into clinical applications for the prevention and treatment of biofilm-associated infections?

Answering these questions will be crucial for a comprehensive understanding of polyamine signaling and for the development of the next generation of anti-biofilm therapies.

References

- 1. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals | eLife [elifesciences.org]

- 3. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]

- 4. Imaging Bacteria and Biofilm by Field Emission Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. Elevated levels of the norspermidine synthesis enzyme NspC enhance Vibrio cholerae biofilm formation without affecting intracellular norspermidine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - A Novel Norspermidine Responsive Signaling Pathway in Vibrio Cholerae Affecting Biofilm Formation - Appalachian State University - Figshare [appstate.figshare.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Field emission scanning electron microscopy of biofilm-growing bacteria involved in nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dhiraj's Blog : Protocol for Polyamine Analysis in Bacterial Cells [dhiraj42.blogspot.com]

- 15. static.igem.org [static.igem.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]

- 18. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]

norspermine as a signaling molecule in prokaryotes

An In-depth Technical Guide to Norspermine and its Precursor Norspermidine as Signaling Molecules in Prokaryotes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyamines are ubiquitous polycationic molecules that play critical roles in a myriad of cellular processes in both eukaryotes and prokaryotes. While molecules like putrescine and spermidine have been studied extensively, the role of less common polyamines such as norspermidine and its derivative, this compound, is an emerging area of significant interest. In prokaryotes, norspermidine has been identified as a key intercellular signaling molecule, particularly in the regulation of biofilm formation, a process central to bacterial survival, pathogenesis, and antibiotic resistance. This guide provides a comprehensive technical overview of the biosynthesis of this compound, the well-characterized norspermidine signaling pathway, its downstream effects on gene expression, and detailed protocols for the key experiments used in its study. The primary focus of the signaling discussion is on the model organism Vibrio cholerae, where this pathway is best understood.

Introduction to this compound and Norspermidine

Norspermidine (bis(3-aminopropyl)amine) and this compound are structural analogs of the more common polyamines spermidine and spermine, respectively. They are distinguished by having three methylene groups between their amine functions. While the user's topic of interest is this compound, the most extensively characterized signaling pathway in prokaryotes involves its immediate precursor, norspermidine. This compound is synthesized from norspermidine through the action of aminopropyltransferases.[1][2] Therefore, this guide will address the synthesis of both molecules and focus on the signaling role of norspermidine, which is currently the basis of our mechanistic understanding. These polyamines have been detected in a range of organisms, including bacteria, archaea, and various aquatic eukaryotes.[3][4] In bacteria, norspermidine acts as an environmental cue, influencing lifestyle switches, most notably the transition from a planktonic (free-swimming) state to a sessile, biofilm-associated community.[4][5]

Biosynthesis of Norspermidine and this compound

Prokaryotes employ several pathways for the synthesis of norspermidine. The subsequent conversion to this compound is a conserved enzymatic step.

Norspermidine Biosynthesis

Two primary pathways for norspermidine biosynthesis have been identified in bacteria.

-

Pathway 1: Aspartate β-semialdehyde-dependent Pathway: This is the canonical pathway in the order Vibrionales.[6] It begins with aspartate β-semialdehyde and proceeds through the formation of 1,3-diaminopropane (DAP), which is then converted to norspermidine via a carboxynorspermidine intermediate. The final step, the decarboxylation of carboxynorspermidine, is catalyzed by the enzyme carboxynorspermidine decarboxylase (NspC).[7][8]

-

Pathway 2: Hybrid Biosynthetic-Catabolic Pathway: An alternative route has been proposed that involves the catabolism of other polyamines.[9][10][11] In this hypothetical pathway, thermospermine is synthesized from spermidine and subsequently oxidized by a polyamine oxidase to yield norspermidine.[11]

Caption: Norspermidine Biosynthesis Pathways.

This compound Biosynthesis

This compound is synthesized from norspermidine by the addition of an aminopropyl group. This reaction is catalyzed by aminopropyltransferases, specifically thermospermine synthases, which can act as this compound synthases.[1][2] The donor of the aminopropyl group is decarboxylated S-adenosylmethionine (dcSAM).

Caption: this compound Biosynthesis from Norspermidine.

Norspermidine Signaling Pathway in Vibrio cholerae

The role of norspermidine as an extracellular signaling molecule is best characterized in Vibrio cholerae, where it positively regulates biofilm formation. This signaling cascade involves sensing the external norspermidine and transducing this signal across the cell membrane to alter gene expression.

The key components of this pathway are:

-

Norspermidine: The extracellular signal.

-

NspS: A periplasmic polyamine-binding protein (sensor), homologous to PotD in E. coli.[3]

-

MbaA: An inner membrane protein with both a periplasmic sensing domain and cytoplasmic domains for a diguanylate cyclase (DGC) and a phosphodiesterase (PDE).[3][4]

-

Cyclic di-GMP (c-di-GMP): A bacterial second messenger that regulates the switch between motile and sessile lifestyles.

The signaling mechanism proceeds as follows:

-

Extracellular norspermidine is transported into the periplasm.

-

In the periplasm, norspermidine binds to the NspS protein.[3]

-

The norspermidine-NspS complex interacts with the periplasmic domain of the inner membrane protein MbaA.[4][5]

-

This interaction is proposed to inhibit the phosphodiesterase (PDE) activity of MbaA's cytoplasmic EAL domain.[4][5]

-

Inhibition of PDE activity leads to an increase in the intracellular concentration of the second messenger c-di-GMP.[5]

-

Elevated c-di-GMP levels activate downstream transcription factors, such as VpsR and VpsT.

-

These transcription factors then bind to the promoter regions of the vps (Vibrio polysaccharide synthesis) operons, upregulating the expression of genes required for the synthesis of the exopolysaccharide matrix of the biofilm.

Caption: Norspermidine Signaling Pathway in V. cholerae.

Quantitative Data Summary

The signaling activity of norspermidine has been quantified through various experimental approaches. The following tables summarize key quantitative findings from the literature.

Table 1: Norspermidine Concentrations and Biofilm Effects

| Organism | Norspermidine Concentration | Observed Effect | Reference |

|---|---|---|---|

| Vibrio cholerae | >10 µM | Activation of biofilm formation | [3][4] |

| Vibrio cholerae | 10 µM | Increased vpsL gene expression | [4] |

| Salmonella enterica | 100 - 1,000 µM | Small, significant increase in biofilm production | |

| Escherichia coli | >100 µM | Reduced biofilm formation |

| Multi-drug Resistant Isolates | 5 - 20 mM | Variable biofilm dispersal and inhibition | |

Table 2: Gene Expression and Protein Stability Data

| Parameter | Organism/Protein | Condition | Quantitative Change | Reference |

|---|---|---|---|---|

| vpsL Transcription | V. cholerae ΔmbaA mutant | - | ~2-fold increase vs. Wild Type | |

| vpsL Transcription | V. cholerae Wild Type | + 10 µM Norspermidine | Increase in expression | [4] |

| Protein Melting Temp (Tm) | V. cholerae NspS | Unbound | ~47 °C |

| Protein Melting Temp (Tm) | V. cholerae NspS | + Spermine | Increased Tm, indicating binding | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate norspermidine signaling.

Biofilm Quantification using Crystal Violet

This assay measures the total biomass of a biofilm adhered to a surface.

Workflow Diagram:

Caption: Crystal Violet Biofilm Assay Workflow.

Methodology:

-

Inoculation: Grow bacterial strains overnight in an appropriate liquid medium (e.g., LB broth). Dilute the overnight cultures 1:100 into fresh medium. For test conditions, supplement the medium with the desired concentration of norspermidine. Add 100-200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate.

-

Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal temperature for biofilm formation (e.g., 28°C or 37°C).

-

Washing: Discard the liquid culture from the wells by inverting and flicking the plate. Gently wash the wells 2-3 times with distilled water or PBS to remove non-adherent, planktonic cells. After the final wash, remove excess liquid by blotting on paper towels.

-

Staining: Add 125-200 µL of a 0.1% (w/v) crystal violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 10-15 minutes.

-

Final Wash: Remove the crystal violet solution and wash the plate 3-4 times with distilled water. It is critical to remove all unbound dye.

-

Drying: Allow the plate to air dry completely (e.g., inverted for 2+ hours).

-

Solubilization: Add 200 µL of a solubilizing agent (e.g., 95% ethanol, 30% acetic acid, or DMSO) to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature.

-

Quantification: Transfer 125-150 µL of the solubilized dye from each well to a new, flat-bottom 96-well plate. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

NspS-Norspermidine Binding via Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the protein's melting temperature (Tm).

Workflow Diagram:

Caption: Thermal Shift Assay (TSA) Workflow.

Methodology:

-

Reagent Preparation:

-

Protein: Purified NspS protein diluted in a suitable buffer (e.g., 10 mM Tris pH 8, 150 mM NaCl). The final protein concentration is typically in the µM range.

-

Dye: A fluorescent dye such as SYPRO Orange, which binds to hydrophobic regions of unfolded proteins. Prepare a stock solution and dilute it for a final concentration of ~5x in the assay.

-

Ligand: A stock solution of norspermidine. A range of concentrations should be tested.

-

-

Assay Setup: In the wells of a 96-well or 384-well qPCR plate, combine the protein, buffer, SYPRO Orange dye, and either the ligand (norspermidine) or a vehicle control (buffer). The final volume is typically 20-25 µL.

-

Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange (e.g., 470/570 nm).

-

Data Analysis: The output will be a series of fluorescence intensity readings at each temperature point for each well. Plot fluorescence versus temperature to generate a sigmoidal melting curve. The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the curve.

-

Interpretation: Compare the Tm of the protein in the presence and absence of norspermidine. A positive shift in Tm (ΔTm) indicates that the ligand binds to and stabilizes the protein.

Quantification of Intracellular c-di-GMP

This protocol describes the extraction and relative quantification of c-di-GMP from bacterial cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram:

Caption: c-di-GMP Quantification Workflow.

Methodology:

-

Cell Harvesting: Grow bacterial cultures to the desired phase under the appropriate conditions (e.g., with and without norspermidine). Harvest a volume of culture normalized to cell density (e.g., a volume equivalent to 1 mL at an OD600 of 1.8). Pellet the cells by centrifugation. This step must be done quickly to prevent changes in nucleotide levels.

-

Extraction: Resuspend the cell pellet in an extraction solvent. A common method is to use an acetonitrile/methanol/water (40:40:20) solution. Lyse the cells by methods such as heating (e.g., 95°C for 10 min) or bead beating.[6]

-

Clarification: Centrifuge the lysate at high speed (e.g., >16,000 x g) to pellet cell debris.

-

Drying and Resuspension: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).

-

Sample Preparation: Resuspend the dried nucleotide extract in a small, precise volume of ultrapure water or a mobile phase-compatible buffer. Filter the sample through a 0.2 µm syringe filter to remove any remaining particulates.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase C18 HPLC column. Elute the nucleotides using a gradient of solvents, typically involving ammonium acetate and methanol.[9]

-

Mass Spectrometry: Analyze the eluate using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific parent-to-fragment ion transition for c-di-GMP.

-

-

Quantification: Generate a standard curve by running known concentrations of a c-di-GMP standard. Calculate the concentration of c-di-GMP in the bacterial extracts by comparing their peak areas to the standard curve. Normalize the final value to the total protein content or cell number of the initial sample.

Conclusion and Future Directions

The characterization of the norspermidine signaling pathway in Vibrio cholerae has provided a paradigm for how bacteria can utilize unique polyamines to interpret environmental cues and regulate complex multicellular behaviors like biofilm formation. The NspS-MbaA system represents a sophisticated two-component system that directly links periplasmic ligand binding to the modulation of an intracellular second messenger. For researchers and drug development professionals, this pathway presents a novel target. Inhibiting this signaling cascade could offer a strategy to prevent or disrupt biofilm formation, potentially increasing the efficacy of conventional antibiotics and mitigating the virulence of pathogenic bacteria.

Future research should focus on:

-

Elucidating the role of this compound: While the signaling role of norspermidine is established, the specific function of its derivative, this compound, as a signaling molecule in its own right requires further investigation.

-

Exploring other prokaryotes: The prevalence and function of this signaling system in other bacterial species, particularly other pathogens, is a critical area for future study.

-

Structural Biology: High-resolution structures of the NspS-MbaA complex, both with and without bound norspermidine, would provide invaluable insights into the precise mechanism of signal transduction across the inner membrane.

-

Drug Discovery: Screening for small molecule inhibitors of the NspS-norspermidine interaction or modulators of MbaA activity could lead to the development of new anti-biofilm therapeutics.

References

- 1. Functional identification of bacterial spermine, thermospermine, this compound, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New routes for spermine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescence-based assay for measuring aminopropyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a Novel Aminopropyltransferase Involved in the Synthesis of Branched-Chain Polyamines in Hyperthermophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional identification of bacterial spermine, thermospermine, this compound, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Norspermine's Influence on Microbial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norspermine, a naturally occurring polyamine, is emerging as a significant modulator of microbial physiology. Its influence extends from the intricate regulation of biofilm formation and quorum sensing to impacting virulence and fundamental cellular processes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in the microbial world. It synthesizes current quantitative data, details key experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development. Understanding the nuanced effects of this compound is critical for harnessing its potential in novel antimicrobial strategies and for deciphering the complex chemical communication that governs microbial communities.

Introduction

Polyamines are ubiquitous polycationic molecules essential for various cellular functions in both prokaryotes and eukaryotes. Among them, this compound stands out for its diverse and often species-specific effects on microbial behavior. Initially identified for its role in the biofilm lifecycle of Vibrio cholerae, research has expanded to reveal its impact on a range of pathogenic and non-pathogenic microbes.[1][2][3] This guide will dissect the current understanding of this compound's mechanisms of action, its influence on critical microbial processes, and the experimental approaches used to elucidate these functions. The information presented herein is intended to serve as a foundational resource for leveraging the physiological effects of this compound in research and therapeutic development.

The Dichotomous Role of this compound in Biofilm Formation

One of the most extensively studied aspects of this compound's influence on microbial physiology is its role in biofilm formation, where it exhibits a striking duality, acting as both an inhibitor and a promoter depending on the bacterial species and concentration.

This compound as a Biofilm Inhibitor and Dispersal Agent

In several clinically relevant bacteria, this compound has demonstrated potent anti-biofilm activity. It can both prevent the initial formation of biofilms and disperse established ones. This effect is often concentration-dependent.

For instance, in multidrug-resistant clinical isolates, this compound has shown variable but significant inhibitory and dispersive activity. In Acinetobacter baumannii, concentrations of 5 to 20 mM have been effective, with this species being particularly sensitive to its effects.[1] Similarly, in Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation at concentrations starting from 0.1 mmol/L and to eradicate 24-hour mature biofilms at 1 mmol/L.[4][5] Studies on Staphylococcus aureus have also reported biofilm inhibition by this compound, although in some cases, this effect is linked to the inhibition of planktonic cell growth at higher concentrations.[1][6] In Escherichia coli, this compound has been found to reduce the amount of biofilm formed.[7][8][9][10][11]

The proposed mechanisms for this inhibitory action are multifaceted and include:

-

Inhibition of Motility: In A. baumannii, this compound has been shown to inhibit bacterial motility, a crucial step in the initial stages of biofilm formation.[1]

-

Downregulation of Quorum Sensing: this compound can interfere with cell-to-cell communication by downregulating the expression of genes involved in quorum sensing, as observed in P. aeruginosa and A. baumannii.[1][4][5]

-

Prevention of Cell-Surface Attachment: Evidence suggests that this compound can hinder the initial attachment of bacteria to surfaces, a prerequisite for biofilm development.[4][5]

This compound as a Biofilm Enhancer

Conversely, in Vibrio cholerae, this compound acts as a positive regulator of biofilm formation. It enhances biofilm formation at concentrations as low as 10 µM, with a threefold increase observed at 100 µM.[12] This effect is mediated by a specific signaling pathway, which will be detailed later in this guide. Interestingly, in some instances with P. aeruginosa, exposure to this compound has been observed to significantly enhance biofilm formation, highlighting the context-dependent nature of its effects.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the effects of this compound on various microbial activities.

Table 1: Effect of this compound on Biofilm Formation and Dispersal

| Bacterial Species | Effect | Concentration | Reference |

| Acinetobacter baumannii | Inhibition/Dispersal | 5 - 20 mM | [1] |

| Pseudomonas aeruginosa | Inhibition | Starts at 0.1 mmol/L | [4][5] |

| Eradication (24h biofilm) | 1 mmol/L | [4][5] | |

| Staphylococcus aureus | Inhibition | High concentrations | [1][6] |

| Escherichia coli | Inhibition | Not specified | [7][8][9][10][11] |

| Vibrio cholerae | Enhancement | 10 - 100 µM | [12] |

Table 2: Effect of this compound on Bacterial Growth

| Bacterial Species | Effect | Concentration | Reference |

| Pseudomonas aeruginosa | Bactericidal | High doses | [4][5] |

| Staphylococcus aureus | Growth inhibition | High concentrations | [1][6] |

| Escherichia coli & Salmonella enterica | Reduced planktonic growth | High concentrations | [8] |

Signaling Pathways Modulated by this compound

This compound exerts its influence on microbial physiology by modulating specific signaling pathways, most notably those involved in quorum sensing and second messenger signaling.

The NspS-MbaA Signaling Pathway in Vibrio cholerae

The most well-characterized signaling pathway involving this compound is the NspS-MbaA system in Vibrio cholerae. This system acts as a sensor for extracellular this compound and plays a pivotal role in regulating the switch between planktonic and biofilm lifestyles.

-

NspS (Norspermidine Sensor): A periplasmic binding protein that directly interacts with this compound.[2]

-

MbaA (Membrane-bound c-di-GMP phosphodiesterase): An inner membrane protein with both GGDEF and EAL domains, which are responsible for the synthesis and degradation of cyclic dimeric GMP (c-di-GMP), respectively.

The binding of this compound to NspS is thought to induce a conformational change that inhibits the phosphodiesterase (EAL domain) activity of MbaA. This leads to an accumulation of the intracellular second messenger c-di-GMP. Elevated levels of c-di-GMP, in turn, activate the transcription of genes responsible for the synthesis of the biofilm matrix exopolysaccharide, thereby promoting biofilm formation.[2]

NspS-MbaA signaling pathway in Vibrio cholerae.

Quorum Sensing Interference

In bacteria like P. aeruginosa and A. baumannii, this compound appears to interfere with quorum sensing (QS) systems. While the precise molecular targets are not as clearly defined as in the NspS-MbaA pathway, studies have shown that this compound treatment leads to the downregulation of genes involved in the synthesis of QS signal molecules, such as acyl-homoserine lactones (AHLs).[1] This disruption of cell-to-cell communication likely contributes to the observed inhibition of biofilm formation and virulence.

References

- 1. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyamine-independent growth and biofilm formation, and functional spermidine/spermine N-acetyltransferases in Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Effects of norspermidine and spermidine on biofilm formation by potentially pathogenic Escherichia coli and Salmonella enterica wild-type strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Ubiquitous Amines: A Technical Guide to the Natural Sources and Distribution of Norspermine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Norspermine and its precursor, norspermidine, are polyamines found across all domains of life, from extremophilic archaea to bacteria, algae, and plants. Unlike the canonical polyamines spermine and spermidine, the distribution and biosynthetic pathways of these "non-standard" polyamines are more varied, reflecting diverse evolutionary adaptations. In bacteria such as Vibrio cholerae, norspermidine is a critical signaling molecule for biofilm formation and a structural component of siderophores. In extremophiles, this compound is part of a complex cocktail of unusual polyamines that stabilize macromolecules at high temperatures. Its widespread presence in eukaryotic algae suggests fundamental roles in these primary producers. This guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and key signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies for its analysis.

Natural Sources and Distribution of this compound and Norspermidine

This compound and norspermidine are not universally present in all organisms but are widely distributed in specific phylogenetic groups, often in response to particular environmental pressures or for specialized metabolic functions.

-

Bacteria : The most well-characterized sources of these polyamines are bacteria, particularly within the order Vibrionales. In Vibrio cholerae, norspermidine is synthesized endogenously and also acts as an environmental signal to promote biofilm formation.[1][2] It is a key structural component of the siderophore vibriobactin, which is essential for iron acquisition.[2] this compound and norspermidine have also been identified in other bacteria, including various thermophiles.[3]

-

Archaea : Extremophiles, particularly hyperthermophilic archaea, utilize a diverse array of polyamines to protect cellular components from thermal degradation. The crenarchaeon Pyrobaculum calidifontis, which thrives at temperatures up to 95°C, contains this compound as its major intracellular polyamine, with norspermidine also present.[4] Similarly, the extreme thermophile Thermus thermophilus produces over 16 different polyamines, including norspermidine and this compound, with their relative concentrations changing in response to growth temperature.[3][5][6]

-

Eukaryotes : The distribution in eukaryotes is broad but concentrated in lower life forms.

-

Algae : Norspermidine and this compound are widely distributed across at least seven phyla of eukaryotic algae, including red (Rhodophyta), brown (Phaeophyta), and green (Chlorophyta) algae.[7] In many microalgae, norspermidine is the most abundant polyamine.[8] For instance, in the green alga Chlamydomonas reinhardtii, the concentration of norspermidine is approximately 450 times higher than that of thermospermine.[2]

-

Plants : While less common than in algae, this compound and norspermidine are found in certain plants. The lycophyte Selaginella lepidophylla (resurrection plant) accumulates both thermospermine and norspermidine.[2]

-

Arthropods : Early studies have also reported the presence of norspermidine and this compound derivatives in arthropods.

-

Quantitative Distribution Data

The following table summarizes available quantitative data on the concentration of this compound and its direct precursor, norspermidine, in various organisms. Concentrations can vary significantly based on growth conditions, developmental stage, and analytical methods.

| Organism/Group | Species | Tissue/Cell Type | Norspermidine Conc. | This compound Conc. | Reference(s) |

| Bacteria | Vibrio cholerae | Whole-cell extract | ~0.6 µmol/g | Not Reported | [9] |

| Archaea | Pyrobaculum calidifontis | Whole cells | Minor component | Major polyamine | [4] |

| Eukaryotic Algae | Brown Algae (Phaeophyceae) | Whole thalli | Present | Present, up to 1.20 µmol/g wet wt* | [7] |

| Eukaryotic Algae | Chlamydomonas reinhardtii | Whole cells | 450-fold higher than thermospermine | Absent | [2] |

*Note: The original source reports spermine concentration; this compound is confirmed present but not individually quantified in the abstract. The value is used here as an indicator of tetra-amine levels in this group.

Biosynthesis of this compound

There are two primary routes for the biosynthesis of norspermidine, the direct precursor to this compound. The subsequent conversion of norspermidine to this compound is typically carried out by an aminopropyltransferase.

Pathway I: The Aspartate β-Semialdehyde-Dependent Pathway

This is the canonical pathway found predominantly in the Vibrionales order of bacteria.[2] It begins with aspartate β-semialdehyde and proceeds through the formation of the key intermediate 1,3-diaminopropane (DAP).

-

DAP Formation : Aspartate β-semialdehyde is converted to 1,3-diaminopropane (DAP) via two enzymatic steps catalyzed by L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT) and L-2,4-diaminobutyrate decarboxylase (DABA DC).

-

Norspermidine Synthesis : DAP is then converted to norspermidine through the action of carboxynorspermidine synthase (CANSS) and carboxynorspermidine decarboxylase (CANSDC).

-

This compound Synthesis : Norspermidine is subsequently aminopropylated by a this compound synthase (an aminopropyltransferase) using decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor to yield this compound.

Pathway II: The Hybrid Biosynthetic-Catabolic Pathway

Many organisms that produce norspermidine, including algae and some plants, lack the genes for the aspartate-dependent pathway. In these organisms, a hybrid pathway is utilized where norspermidine is produced from the catabolism of another polyamine, thermospermine (an isomer of spermine).[2]

-

Thermospermine Synthesis : Spermidine is converted to thermospermine by thermospermine synthase, using dcSAM as the aminopropyl donor.

-

Norspermidine Formation : Thermospermine is then oxidized by a polyamine oxidase (PAO) to yield norspermidine. This has been demonstrated using the polyamine oxidase from Selaginella lepidophylla (SelPAO5).[2]

-

This compound Synthesis : As in the primary pathway, norspermidine can then be converted to this compound by an aminopropyltransferase. Interestingly, some thermospermine synthases have relaxed substrate specificity and can catalyze this step, converting norspermidine to this compound.

Norspermidine Signaling in Vibrio cholerae

In V. cholerae, extracellular norspermidine is a key environmental signal that promotes biofilm formation. This signaling is mediated by the NspS-MbaA two-component system, which modulates intracellular levels of the second messenger, cyclic diguanylate monophosphate (c-di-GMP).[9][10]

-

Signal Perception : Norspermidine in the periplasm binds to the periplasmic sensor protein NspS.[11]

-

Signal Transduction : The norspermidine-NspS complex interacts with the periplasmic domain of the inner membrane protein MbaA. MbaA has two cytoplasmic domains: a GGDEF domain that synthesizes c-di-GMP and an EAL domain that degrades it.

-

Cellular Response : Binding of the NspS-norspermidine complex to MbaA inhibits its EAL phosphodiesterase activity.[11] This leads to an accumulation of c-di-GMP in the cytoplasm.

-

Biofilm Formation : Elevated c-di-GMP levels activate transcription factors (e.g., VpsT), which in turn upregulate the expression of genes responsible for synthesizing the biofilm matrix components, known as Vibrio polysaccharide (VPS). This results in enhanced biofilm formation. Conversely, other polyamines like spermine can compete for NspS binding and stimulate the phosphodiesterase activity of MbaA, leading to biofilm dispersal.[11]

Experimental Methodologies: Quantification of this compound

The accurate quantification of this compound and other polyamines from biological samples requires extraction, derivatization to add a chromophore or fluorophore, and separation by High-Performance Liquid Chromatography (HPLC). The following is a representative protocol based on benzoylation, a robust and common derivatization method.[12][13]

Detailed Protocol for Polyamine Extraction and Analysis

I. Sample Preparation and Extraction

-

Homogenization : Weigh approximately 100-200 mg of tissue or cell pellet. Homogenize in 1.5 mL of ice-cold 5% (v/v) perchloric acid (PCA) using a mortar and pestle or a mechanical homogenizer. Use plastic vials and tubes throughout the procedure to prevent polyamine adhesion to glass surfaces.[12]

-

Incubation : Incubate the homogenate on ice for 1 hour to allow for complete protein precipitation and polyamine extraction.

-

Centrifugation : Centrifuge the samples at 15,000 x g for 40 minutes at 4°C.

-

Supernatant Collection : Carefully collect the supernatant, which contains the free polyamine fraction. The supernatant can be stored at -20°C or used immediately for derivatization.

II. Benzoylation (Derivatization)

-

Alkalinization : In a fresh microcentrifuge tube, mix 500 µL of the PCA extract with 1 mL of 2N NaOH.

-

Reaction Initiation : Add 10 µL of benzoyl chloride. Vortex the mixture vigorously for 30 seconds.[12]

-

Incubation : Incubate at room temperature (or 37°C for optimal reaction) for 20-30 minutes to allow the derivatization reaction to complete.[13]

-

Reaction Termination : Stop the reaction by adding 2 mL of saturated NaCl solution and vortex briefly.

III. Extraction of Benzoylated Polyamines

-

Solvent Extraction : Add 2 mL of diethyl ether (or chloroform for certain derivatives) to the tube. Vortex for 1-2 minutes to extract the benzoylated polyamines into the organic phase.[12][13]

-

Phase Separation : Centrifuge at 2,500 x g for 15 minutes to achieve clear separation of the aqueous and organic layers.[13]

-

Collection : Carefully transfer the upper organic (ether) layer to a new tube.

-

Drying : Evaporate the organic solvent to dryness under a stream of nitrogen gas or in a vacuum concentrator at 50-60°C.

-

Reconstitution : Redissolve the dried residue in 100-200 µL of the HPLC mobile phase (e.g., 60% methanol).[12][14] Filter through a 0.45 µm syringe filter before injection.

IV. HPLC Analysis

-

HPLC System : A standard HPLC system equipped with a UV detector is required.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with Methanol:Water (e.g., 60:40 v/v).[14] A gradient program may be used for better separation of a complex mixture.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 254 nm.[13]

-

Quantification : Prepare standard curves using known concentrations of this compound and other polyamine standards treated with the same extraction and derivatization procedure. Calculate sample concentrations by comparing peak areas to the standard curve.

Conclusion

This compound and its precursor norspermidine are significant, albeit non-canonical, polyamines with a widespread and functionally important distribution in nature. Their roles range from serving as essential signaling molecules in bacterial communities to acting as crucial stabilizing agents in extremophiles. The existence of distinct biosynthetic pathways highlights their convergent evolution to fulfill specific physiological needs. For researchers in microbiology, phycology, and drug development, understanding the distribution and function of this compound can open new avenues for research, such as developing novel anti-biofilm agents or harnessing the properties of extremophile-derived molecules. The methodologies outlined in this guide provide a robust framework for the continued investigation of these fascinating and functionally diverse biomolecules.

References

- 1. Polyamine analysis of brown-algal seaweeds (class Phaeophyceae) from food markets: Distribution of diaminohexane, penta-amines, and hexa-amine [agris.fao.org]

- 2. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamine distributions in thermophilic eubacteria belonging to Thermus and Acidothermus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsmrs.jp [jsmrs.jp]

- 8. Polyamines in Microalgae: Something Borrowed, Something New - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. plant-stress.weebly.com [plant-stress.weebly.com]

- 13. iiste.org [iiste.org]

- 14. researchgate.net [researchgate.net]

Enzymatic Synthesis of Norspermine from Spermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic synthesis of norspermine, a tetraamine with significant biological and therapeutic potential. The focus is on the conversion of the ubiquitous triamine, spermidine, into this compound through a multi-step enzymatic pathway. This document details two primary biosynthetic routes: the aspartate β-semialdehyde-dependent pathway and a hybrid biosynthetic-catabolic pathway. Emphasis is placed on the latter, which involves the sequential action of thermospermine synthase and polyamine oxidase. This guide furnishes detailed experimental protocols, quantitative data on enzyme kinetics, and visual representations of the biochemical pathways to facilitate research and development in this area.

Introduction

Polyamines are a class of aliphatic polycations essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. While spermidine and spermine are the most well-known polyamines, there is growing interest in their structural analogue, this compound. The unique structural properties of this compound confer distinct biological activities, making its enzymatic synthesis a topic of considerable interest for researchers in biochemistry, microbiology, and drug development. This guide elucidates the enzymatic pathways for the synthesis of this compound from spermidine, providing a comprehensive resource for researchers in the field.

Biosynthetic Pathways of this compound

Two principal enzymatic pathways for the biosynthesis of norspermidine, the direct precursor to this compound, have been characterized.

Aspartate β-Semialdehyde-Dependent Pathway

Predominantly found in bacteria of the order Vibrionales, this pathway commences with aspartate β-semialdehyde.[1] Key enzymes in this pathway include L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT), L-2,4-diaminobutyrate decarboxylase (DABA DC), L-carboxynorspermidine synthase/dehydrogenase (CANSDH), and L-carboxynorspermidine decarboxylase (CANSDC).[1] This pathway, while well-characterized, does not directly utilize spermidine as a precursor.

Hybrid Biosynthetic-Catabolic Pathway from Spermidine

A more recently elucidated pathway, and the central focus of this guide, enables the synthesis of this compound from spermidine. This multi-step process involves a hybrid of biosynthetic and catabolic reactions.[2]

The key steps are:

-

Conversion of Spermidine to Thermospermine: This reaction is catalyzed by the enzyme thermospermine synthase . An example of a highly efficient thermospermine synthase is CrACL5 from the green alga Chlamydomonas reinhardtii.[2]

-